molecular formula C11H10BrNO2 B1417175 Ethyl 4-bromo-5-cyano-2-methylbenzoate CAS No. 1807019-24-4

Ethyl 4-bromo-5-cyano-2-methylbenzoate

Cat. No.: B1417175
CAS No.: 1807019-24-4
M. Wt: 268.11 g/mol
InChI Key: JMDMPHQJZOJGOE-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-cyano-2-methylbenzoate is a substituted benzoate ester characterized by a bromo (-Br) group at position 4, a cyano (-CN) group at position 5, and a methyl (-CH₃) group at position 2 of the benzene ring, with an ethyl ester (-COOCH₂CH₃) at position 1. Its molecular formula is C₁₂H₁₀BrNO₂, and its molecular weight is 296.12 g/mol. The compound’s structural complexity arises from the combination of electron-withdrawing (Br, CN) and steric (CH₃) substituents, which influence its physicochemical properties and reactivity.

Such substituted benzoates are often intermediates in pharmaceutical or agrochemical synthesis, where the bromo group enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .

Properties

IUPAC Name

ethyl 4-bromo-5-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-8(6-13)10(12)4-7(9)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDMPHQJZOJGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-5-cyano-2-methylbenzoate can be synthesized through several methods. . The reaction conditions typically include the use of bromine or a brominating agent, a cyanide source, and an alcohol for esterification. The process may require catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are designed to maximize efficiency and minimize costs while ensuring high purity and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally related to Ethyl 4-bromo-5-cyano-2-methylbenzoate, differing in substituent positions, ester groups, or additional functional moieties:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 4-cyanobenzoate -CN (position 4), -COOCH₂CH₃ C₁₀H₉NO₂ 175.18 Simpler structure; higher solubility in polar solvents due to lack of bulky substituents. Used in polymer and dye synthesis.
Methyl 4-bromo-5-cyanobenzoate -Br (4), -CN (5), -COOCH₃ C₁₀H₇BrN₂O₂ 283.08 Methyl ester reduces steric hindrance compared to ethyl; bromo group enhances electrophilic substitution potential.
Methyl 2-((4-bromo-2-(hydroxymethyl)phenyl)thio)-5-cyanobenzoate -S-linked aromatic ring, -CH₂OH, -CN, -Br C₁₇H₁₃BrN₂O₃S 421.27 Thioether and hydroxymethyl groups enhance biological activity (e.g., enzyme inhibition). Synthesized via NaBH₄ reduction .

Key Comparative Analysis

Reactivity and Stability Bromo Substitution: The bromo group in this compound provides a site for nucleophilic aromatic substitution or cross-coupling reactions, distinguishing it from non-halogenated analogues like Ethyl 4-cyanobenzoate . Electron-Withdrawing Effects: The cyano group deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. This contrasts with compounds lacking electron-withdrawing groups, which are more reactive toward electrophiles.

Physicochemical Properties Solubility: this compound is less polar than Ethyl 4-cyanobenzoate due to its bromo and methyl groups, reducing water solubility but enhancing lipid membrane permeability. Crystallography: The compound’s crystal packing may involve halogen bonding (Br···O/N interactions), a feature exploitable in materials science. SHELX software is widely used for such structural analyses.

Synthetic Challenges Multi-step synthesis is required to install the bromo, cyano, and methyl groups regioselectively. Protection/deprotection strategies (e.g., using temporary ester groups) may be necessary to avoid side reactions.

Safety and Handling Ethyl 4-cyanobenzoate requires standard ester-handling precautions (e.g., avoiding inhalation, skin contact). The bromo and cyano groups in the target compound increase toxicity risks, necessitating rigorous safety protocols (gloveboxes, fume hoods).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-5-cyano-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-5-cyano-2-methylbenzoate

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